5-Chloro-5-ethyl-6-fluoro-2-phenylcyclohexa-1,3-diene
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Overview
Description
5-Chloro-5-ethyl-6-fluoro-2-phenylcyclohexa-1,3-diene is a synthetic organic compound that belongs to the class of cyclohexadienes. This compound is characterized by the presence of chlorine, ethyl, and fluorine substituents on a phenyl-substituted cyclohexadiene ring. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-ethyl-6-fluoro-2-phenylcyclohexa-1,3-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene, ethylbenzene, and fluorobenzene.
Formation of Cyclohexadiene Ring: The cyclohexadiene ring is formed through a series of cyclization reactions.
Introduction of Substituents: The chlorine, ethyl, and fluorine substituents are introduced through electrophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5-ethyl-6-fluoro-2-phenylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alkenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexadiene ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-5-ethyl-6-fluoro-2-phenylcyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber and plastics.
Isoprene: Another conjugated diene used in the manufacture of synthetic rubber.
Cyclohexadiene: The parent compound of 5-Chloro-5-ethyl-6-fluoro-2-phenylcyclohexa-1,3-diene, used in various organic synthesis applications.
Uniqueness
This compound is unique due to the presence of chlorine, ethyl, and fluorine substituents on the cyclohexadiene ring. These substituents impart distinct chemical properties, such as increased reactivity and stability, making the compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H14ClF |
---|---|
Molecular Weight |
236.71 g/mol |
IUPAC Name |
5-chloro-5-ethyl-6-fluoro-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C14H14ClF/c1-2-14(15)9-8-12(10-13(14)16)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3 |
InChI Key |
LUIUMFWHWXJMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CC(=CC1F)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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